

Comprehensive Technical Analysis of Enalapril Maleate: Solubility, Permeability, and Absorption Characteristics

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Compound Focus: Enalapril Maleate

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Introduction and Fundamental Properties

Enalapril maleate is an **angiotensin-converting enzyme inhibitor** widely used in the management of hypertension and heart failure. As a **prodrug**, **enalapril maleate** requires biotransformation to its active metabolite, enalaprilat, to exert its therapeutic effects. Understanding its **biopharmaceutical properties** is crucial for formulation development and optimizing therapeutic outcomes. According to the Biopharmaceutics Classification System (BCS), **enalapril maleate** is provisionally classified as a **BCS Class III** compound, characterized by **high solubility** and **low permeability**, which presents unique challenges for drug development [1] [2]. This comprehensive review examines the critical physicochemical and biopharmaceutical properties of **enalapril maleate**, with particular focus on factors influencing its solubility, permeability, and absorption characteristics.

The molecular structure of **enalapril maleate** features both acidic and basic functional groups, enabling it to interact with both anionic and cationic polymers. The presence of these ionizable groups (pKa 2.97 for the acidic group and pKa 5.35 for the basic group in enalapril, plus the maleate counterion with pKa1 1.88 and pKa2 6.22) plays a crucial role in its **pH-dependent solubility** and potential for **ionic interactions** with pharmaceutical excipients [1]. These properties significantly influence formulation strategies and stability considerations.

Table 1: Fundamental Properties of **Enalapril Maleate**

Property	Value	Reference
Chemical Formula	$C_{20}H_{28}N_2O_5 \cdot C_4H_4O_4$	[2]
Molecular Weight	492.5 g/mol	[2]
BCS Classification	Class III (High Solubility, Low Permeability)	[1] [2]
Bioavailability	~60% (as enalapril)	[3]
Tmax (enalapril)	~1 hour	[3] [4]
Tmax (enalaprilat)	3-4 hours	[3]

Solubility and Partitioning Characteristics

pH-Dependent Solubility Profile

Enalapril maleate exhibits **marked pH-dependent solubility** behavior, which has significant implications for its formulation design and performance. The solubility ranges from approximately 25 mg/mL at pH 3.5 (classified as sparingly soluble) to approximately 200 mg/mL at pH 7.0 (classified as freely soluble) [2]. This **solubility enhancement** in neutral to slightly basic conditions is attributed to the ionization state of the molecule across different pH values. The highest solubility is observed at pH 7.0, while solubility decreases under acidic conditions, which is particularly relevant for gastric environment exposure.

The **dose/solubility ratio**, a critical parameter for BCS classification, has been calculated at approximately 1.6 mL for a 40 mg dose (the highest single dose administered) across the physiological pH range of 1.2-6.8, confirming its **high solubility characteristics** according to regulatory standards [2]. This high solubility is maintained at physiological temperature (37°C), with experimental data confirming solubility exceeding 5 mg/mL throughout the gastrointestinal pH range.

Table 2: Solubility Profile of **Enalapril Maleate**

pH Condition	Solubility (mg/mL)	Classification	Temperature
pH 1.2	>5	Soluble	37°C
pH 3.5	~25	Sparingly Soluble	Ambient
pH 4.2 (Isoelectric Point)	>5	Soluble	37°C
pH 6.8	>5	Soluble	37°C
pH 7.0	~200	Freely Soluble	Ambient

Partition Coefficient and Lipophilicity

The **experimental log P** (partition coefficient) value for enalapril is -0.43 to -0.13, indicating its **hydrophilic nature** [2]. This low partition coefficient correlates with the observed low membrane permeability and presents challenges for passive transcellular absorption. The **calculated log P** values range from 0.73 to 2.45 depending on the method used, though these calculated values consistently overestimate the actual lipophilicity, highlighting the importance of experimental verification in predicting biopharmaceutical behavior [2].

Permeability and Absorption Mechanisms

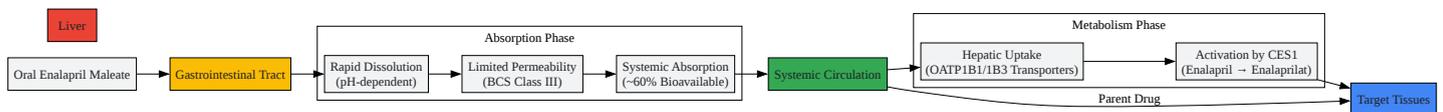
Intestinal Permeability and Transport Pathways

Enalapril maleate demonstrates **low intestinal permeability**, which is the limiting factor for its absorption and the primary reason for its BCS Class III classification [1]. Several transport mechanisms have been investigated for enalapril:

- **Passive Diffusion:** The low lipophilicity of enalapril results in limited passive transcellular absorption, though paracellular pathway may contribute to its absorption profile.
- **Carrier-Mediated Transport:** Evidence suggests that enalapril is a substrate for **OATP1B1 and OATP1B3 transporters** (organic anion transporting polypeptides), which play a role in its hepatic uptake and subsequent metabolism to enalaprilat [2].

- **Peptide Transporters:** While early hypotheses suggested potential interaction with H⁺/peptide transporters, subsequent research has indicated that enalapril is not a substrate for these transporters [2].

The **absolute bioavailability** of enalapril as the parent drug is approximately 60%, while the active metabolite enalaprilat exhibits significantly lower bioavailability (~40%) when administered directly, confirming the permeability-limited absorption [3]. Food intake has been reported to have minimal effect on enalapril absorption, supporting the conclusion that its absorption is not significantly influenced by dietary factors [3].



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Figure 1: Enalapril Absorption and Metabolic Activation Pathway

Strategies for Permeability Enhancement

Several innovative approaches have been investigated to overcome the permeability limitations of **enalapril maleate**:

- **Polyelectrolyte Complexation:** Complexation with cationic polymers such as **Eudragit E100** has demonstrated significant potential for enhancing intestinal permeability. Studies have shown that the (EU-EnM)30 complex increases permeability in everted rat intestine models and improves oral bioavailability, as evidenced by increased urine recovery in rat studies [1]. The mechanism involves ionic interaction between the cationic polymer and the anionic groups of **enalapril maleate**, potentially altering membrane interaction properties.
- **Transdermal Delivery Systems:** Development of transdermal formulations has been explored as an alternative strategy to bypass the intestinal permeability limitations, though the oral route remains

preferred for clinical use [1].

- **In-situ Salt Formation:** The formation of alkaline salts "in situ" using ionic excipients such as sodium hydrogen carbonate has shown promise in improving stability and potentially influencing dissolution characteristics, though with less direct impact on permeability [5].

Formulation Challenges and Stability Considerations

Stability Issues and Degradation Pathways

Enalapril maleate exhibits significant **stability challenges** in solid dosage forms, primarily due to its susceptibility to hydrolysis and intramolecular cyclization:

- **Diketopiperazine Formation:** Under acidic conditions ($\text{pH} < 3$) and in the presence of moisture, enalapril undergoes internal nucleophilic cyclization to form diketopiperazine (DKP), a toxic degradation product [5].
- **Diacid Formation:** At higher pH values ($\text{pH} > 5$), hydrolytic cleavage of the ethoxy carbonyl group leads to the formation of enalaprilat (diacid impurity), which is also the active metabolite but represents an undesirable degradation pathway in formulations [5].
- **Excipient Interactions:** **Enalapril maleate** demonstrates **compatibility issues** with common pharmaceutical excipients including microcrystalline cellulose, magnesium stearate, calcium phosphates, starch, sodium starch glycolate, crospovidone, and croscarmellose sodium [1]. These interactions can accelerate degradation processes.

The degradation kinetics are strongly influenced by **environmental factors**, particularly temperature and humidity, with water content playing a critical role in hydrolytic degradation pathways [1] [5].

Stabilization Strategies

Multiple formulation approaches have been developed to address the stability challenges:

- **pH Modification:** Adjusting the microenvironment pH to the range of 5.5-7.0 using alkaline ionic excipients such as sodium carbonate, sodium hydrogen carbonate, or magnesium oxide can effectively reduce DKP formation [5].
- **In-situ Salt Formation:** Utilizing sodium hydrogen carbonate in a 1:3 molar ratio with **enalapril maleate** in water-ethanolic granulation fluids has proven effective in stabilizing the molecule against

hydrolytic deethylation [5].

- **Complexation Approaches:** Formation of inclusion complexes with cyclodextrins or ionic complexes with polymers like Eudragit E100 provides physical and chemical protection against degradation [1].
- **Coating Technologies:** Application of protective coatings using cellulose derivatives creates a barrier against environmental factors, particularly moisture [5].

Table 3: Stability Challenges and Formulation Solutions

Stability Challenge	Primary Degradation Products	Stabilization Strategies
Hydrolytic Degradation	Enalaprilat (Diacid)	Microenvironment pH control (5.5-7.0), moisture-protective packaging, in-situ salt formation
Intramolecular Cyclization	Diketopiperazine (DKP)	pH modification, complexation with cyclodextrins or polymers
Excipient Incompatibility	Variable degradation products	Careful excipient selection, avoidance of reactive excipients, compatibility screening
Oxidative Degradation	Colored oxidation products	Antioxidants (ascorbic acid), hydrogenated oils, oxygen-barrier packaging

Experimental Methodologies and Assessment Protocols

Solubility and Dissolution Studies

Equilibrium Solubility Method: This standardized protocol provides reliable determination of **enalapril maleate** solubility across the physiological pH range:

- Prepare buffer solutions covering pH 1.2, 4.2, 6.8, and 7.5 using standard pharmacopeial buffers
- Add excess **enalapril maleate** to each buffer solution in sealed containers
- Maintain at constant temperature ($37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$) with continuous agitation for at least 24 hours
- Filter samples through $0.45\mu\text{m}$ membrane filters, discard initial filtrate
- Analyze drug concentration in filtrate using validated HPLC methods with UV detection

- Confirm equilibrium by measuring concentrations at additional time points (e.g., 48 hours) [2]

Dissolution Testing: For quality control purposes, dissolution testing using USP Apparatus 2 (paddles) at 50 rpm with 900 mL of dissolution medium at $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ is recommended. Multiple media should be employed including 0.1N HCl (pH 1.2) and phosphate buffers (pH 4.5 and 6.8) to fully characterize dissolution behavior [2].

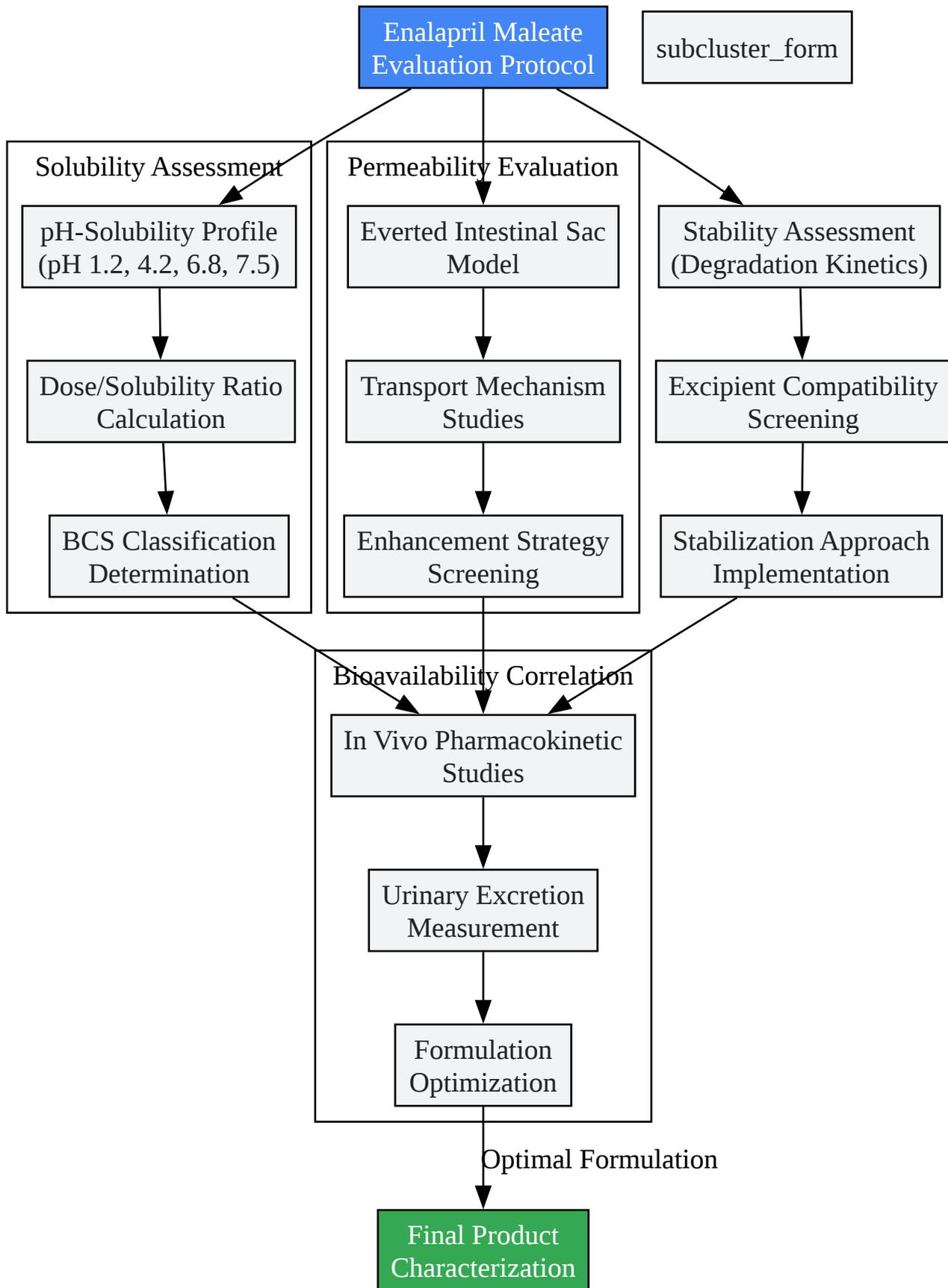
Permeability Assessment Methods

Everted Intestinal Sac Model: This ex vivo model provides reliable assessment of intestinal permeability enhancement strategies:

- Prepare everted intestinal sacs from rat jejunum segments (approximately 4-5 cm in length)
- Fill sacs with oxygenated Krebs-Ringer bicarbonate buffer solution
- Immerse sacs in **enalapril maleate** solutions (with and without permeability enhancers) in oxygenated tissue culture media
- Maintain at 37°C with continuous oxygenation throughout experiment
- Sample both mucosal and serosal sides at predetermined time intervals
- Analyze samples using HPLC with fluorescence detection for maximum sensitivity
- Calculate apparent permeability coefficients (P_{app}) based on serosal accumulation over time [1]

In Vivo Bioavailability Studies: To correlate permeability enhancements with therapeutic outcomes:

- Administer enalapril formulations to animal models (typically rats) following appropriate ethical guidelines
- Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours)
- Separate plasma by centrifugation and analyze enalapril and enalaprilat concentrations using LC-MS/MS methods
- Calculate pharmacokinetic parameters including C_{max} , T_{max} , AUC_{0-t} , $AUC_{0-\infty}$
- For urinary excretion studies, collect urine over 24-48 hours and measure cumulative drug and metabolite excretion [1]



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Figure 2: Comprehensive Experimental Workflow for **Enalapril Maleate** Formulation Development

Conclusion and Future Perspectives

Enalapril maleate presents a classic case of a BCS Class III drug substance, with formulation development challenges centered around its low permeability and stability issues rather than solubility limitations. The **pH-dependent solubility** profile, while favorable for dissolution in the intestinal environment, does not compensate for the inherent **permeability constraints** that limit its absorption. The documented **stability challenges**, particularly susceptibility to hydrolysis and cyclization, further complicate formulation design.

The most promising development approaches include:

- **Polyelectrolyte complexation** with cationic polymers such as Eudragit E100, which has demonstrated significant potential for enhancing intestinal permeability and oral bioavailability
- **In-situ salt formation** with alkaline excipients to stabilize the molecule against degradation while maintaining favorable dissolution characteristics
- **Comprehensive excipient compatibility screening** to avoid interactions that accelerate degradation
- **Advanced delivery systems** including transdermal formulations for alternative administration routes

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